molecular formula C20H15ClFN3O B128778 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride CAS No. 350228-36-3

4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

Cat. No. B128778
M. Wt: 367.8 g/mol
InChI Key: PIJFZICWGMDABJ-UHFFFAOYSA-N
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Description

The compound 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of a fluorophenyl group, a pyridinyl group, and a phenolic hydroxyl group.

Synthesis Analysis

The synthesis of related imidazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a phenol-based polymer was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, followed by oxidative polymerization . Similarly, a tetra-substituted imidazole was synthesized in a one-pot reaction involving benzil, a substituted aldehyde, ammonium acetate, and an aniline derivative . These methods highlight the versatility of imidazole synthesis, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is confirmed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR . These techniques provide detailed information about the functional groups and the overall molecular framework. For instance, single-crystal X-ray diffraction (SC-XRD) was used to characterize the crystalline structure of a related imidazole compound . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including coordination with transition metals to form complexes . These reactions can significantly alter the properties of the imidazole compound, such as its antimicrobial and antioxidant activities. The reactivity of the imidazole ring also allows for further functionalization, which can be exploited to synthesize a wide range of derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG–DTA, DSC, GPC, and solubility tests . The electrical properties of these compounds are particularly interesting, with measurements often conducted using the four-point probe technique . Additionally, the photophysical properties, including fluorescence and quantum yields, are investigated to understand the potential of these compounds as dyes or in optoelectronic applications .

Scientific Research Applications

Crystal Structure and Pharmacophore Design

  • A study focused on the crystal structure of similar compounds, particularly those with an amidrazone pharmacophore. These structures have been tested for potential as anticancer drugs (Bonacorso et al., 2003).

Luminescence and ESIPT-Capable Compounds

  • Research on 1H-imidazole derivatives, including similar compounds, reveals their significance in ESIPT (excited state intramolecular proton transfer). These compounds exhibit notable luminescence properties (Shekhovtsov et al., 2023).

Antimicrobial and Phosphodiesterase (PDE) Inhibition

  • A series of compounds related to your query were synthesized and evaluated for PDE inhibition and antimicrobial activities, showing marked results in these areas (Bukhari et al., 2013).

In Vivo and In Vitro Metabolism

  • A study examined the metabolism of a novel compound closely related to your query, particularly focusing on its phase I metabolism and potential medicinal applications (Sang et al., 2016).

Structural Analysis

  • Several studies have been conducted on the crystal structure of compounds with a similar imidazole ring structure. These studies contribute to understanding the molecular geometry and potential interactions of these compounds in various applications (Ziegler et al., 2009).

properties

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQSUTIMRLPFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423553
Record name SB 202190 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

CAS RN

350228-36-3
Record name SB 202190 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 2
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 3
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 4
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 5
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 6
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

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